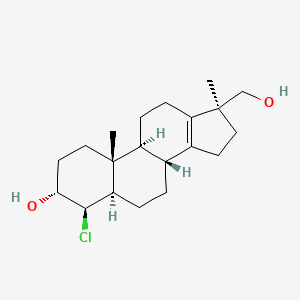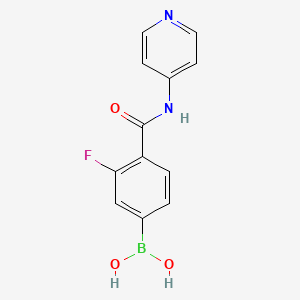
2-Hydroxy-4',5-diacetamido-diphenyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether typically involves the reaction of appropriate phenolic and amide precursors under specific conditions. The synthetic route often includes the acetylation of amino groups and the formation of ether linkages . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of catalysts.
Análisis De Reacciones Químicas
2-Hydroxy-4’,5-diacetamido-diphenyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4’,5-diacetamido-diphenyl Ether has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether involves its interaction with specific molecular targets, such as tyrosine kinase receptors. By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell proliferation and angiogenesis . This inhibition can lead to reduced tumor growth and metastasis in cancer therapy.
Comparación Con Compuestos Similares
2-Hydroxy-4’,5-diacetamido-diphenyl Ether can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen):
Benzimidazoles: These compounds share similar kinase inhibitory properties but may differ in their specific targets and efficacy.
The uniqueness of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether lies in its dual functionality as both a phenolic and an amide derivative, allowing for diverse chemical reactions and applications.
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
N-[4-(5-acetamido-2-hydroxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-9-13(18-11(2)20)5-8-15(16)21/h3-9,21H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
XGACQADXFCSLEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


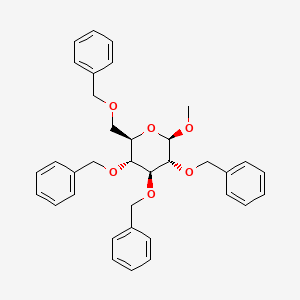
![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)
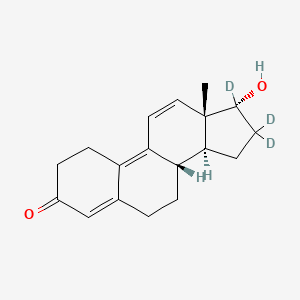
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)
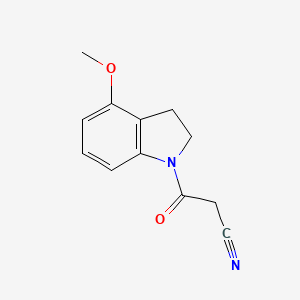
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)
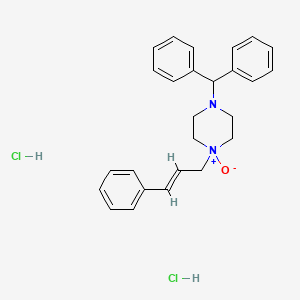
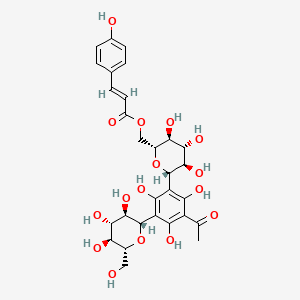
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)
